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molecular formula C9H16ClNO2 B8388337 Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No. B8388337
M. Wt: 205.68 g/mol
InChI Key: RKZNJKGKIISJRW-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

To a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (5.4 g, 22.19 mmol) in ether was added hydrogen chloride (27.7 mL, 111 mmol) in dioxane. The resulted clear solution was stirred for 4 hours. Bubbles and white precipitates were observed. Then the solvent was removed and dried in vacuo. The residue was suspended in acetonitrile (50 mL), and 2-bromoethanol (1.567 mL, 22.19 mmol) was added followed by powdered K2CO3 (14.72 g, 107 mmol). After the reaction mixture was refluxed for 18 hours, it was filtered and concentrated. The residue was redissolved in water (50.0 mL) and extracted with ethyl acetate (50.0 mL). The organic layer was dried over sodium sulfate. After filtration the solvent was removed in vacuo. The residue was dissolved in DCE (50.0 mL) before sulfurous dichloride (2.428 mL, 33.3 mmol) was added. The reaction mixture was reflux for 3 hours, then all volatile was removed in vacuo, the resulting solid was suspended in ether, then filtered and washed with ether (50.0 mL), resuspended in ethyl acetate and neutralized with sodium bicarbonate. The organic layer was collected and dried with sodium sulfate to afford methyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 g, 4.86 mmol, 21.91% yield) as a brown oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.70 (s, 3H), 3.61 (t, J=7.0 Hz, 2H), 2.97-2.86 (m, 2H), 2.75 (t, J=7.2 Hz, 2H), 2.40-2.27 (m, 1H), 2.19 (m, 2H), 2.01-1.88 (m, 2H), 1.87-1.72 (m, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.567 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.72 g
Type
reactant
Reaction Step Three
Quantity
2.428 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:11](OC(C)(C)C)=O)[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1.[ClH:18].Br[CH2:20]CO.C([O-])([O-])=O.[K+].[K+].S(Cl)(Cl)=O>CCOCC.O1CCOCC1.ClCCCl>[Cl:18][CH2:20][CH2:11][N:1]1[CH2:2][CH2:3][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
27.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.567 mL
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
14.72 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
2.428 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulted clear solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bubbles and white precipitates
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed
CUSTOM
Type
CUSTOM
Details
dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
it was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in water (50.0 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
all volatile was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether (50.0 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCCN1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.86 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 21.91%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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